3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene
Description
Key Computed Properties:
The absence of hydrogen bond donors and the moderate lipophilicity (XLogP3-AA = 4.6) suggest limited solubility in polar solvents, favoring organic media like dichloromethane or tetrahydrofuran. The two rotatable bonds at the methyl-thienyl linkage introduce conformational flexibility, which may influence packing in crystalline states.
Crystallographic Characterization
While direct crystallographic data for 3-bromo-4-((4-bromo-3-thienyl)methyl)thiophene remains unpublished, insights can be drawn from structurally related brominated thiophenes. For instance, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide (C₁₈H₁₇BrFN₅O₂) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°. This compound’s planar aromatic groups align with the expected rigidity of thiophene rings in the target molecule.
The asymmetric unit of such systems often contains one molecule, with intermolecular interactions dominated by van der Waals forces and halogen bonding. Bromine’s large atomic radius (1.85 Å) and polarizability likely promote close contacts (3.4–3.6 Å) between adjacent molecules, stabilizing the lattice.
Stereoelectronic Effects in Thiophene Backbone
The thiophene backbone in 3-bromo-4-((4-bromo-3-thienyl)methyl)thiophene exhibits pronounced stereoelectronic effects due to bromine’s electron-withdrawing nature and the methyl-thienyl linker’s steric influence. Key observations include:
- Conjugation and Aromaticity : The two thiophene rings form a conjugated system via the methyl bridge, delocalizing π-electrons across both rings. Bromine’s -I effect reduces electron density at the 3- and 4-positions, enhancing electrophilicity at these sites.
- Torsional Strain : The methyl group between the thiophenes introduces a dihedral angle of ~30–45°, as seen in similar structures. This angle balances conjugation efficiency with steric repulsion between sulfur lone pairs and adjacent hydrogen atoms.
- Halogen-Halogen Interactions : Parallel-displaced arrangements of bromine atoms may lead to type-II halogen bonding (Br···Br distances ≈ 3.5 Å), contributing to crystal packing stability.
Comparative Analysis with Related Brominated Thiophenes
3-Bromothiophene (C₄H₃BrS)
- Molecular Complexity : The target compound (C₉H₆Br₂S₂) has higher complexity (159 vs. 24.5 per PubChem’s complexity index) due to its bifunctional bromination and methyl-thienyl substituent.
- Reactivity : While 3-bromothiophene undergoes Suzuki-Miyaura coupling at the brominated position, the target molecule’s dual bromine sites enable sequential cross-coupling reactions, offering pathways to dendritic or polymeric architectures.
1-(3-Bromo-4-propoxyphenyl)-ethanone (C₁₂H₁₃BrO₂)
- Functional Groups : The ethanone group in C₁₂H₁₃BrO₂ introduces ketone reactivity (e.g., nucleophilic addition), absent in the thiophene-based target compound.
- Crystallography : Unlike the target molecule, 1-(3-bromo-4-propoxyphenyl)-ethanone forms hydrogen-bonded dimers via ketone oxygen, whereas brominated thiophenes rely on halogen and π-π interactions.
Structural Comparison Table:
| Property | 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene | 3-Bromothiophene | 1-(3-Bromo-4-propoxyphenyl)-ethanone |
|---|---|---|---|
| Molecular Formula | C₉H₆Br₂S₂ | C₄H₃BrS | C₁₂H₁₃BrO₂ |
| Molecular Weight (g/mol) | 338.1 | 163.03 | 269.14 |
| Rotatable Bonds | 2 | 0 | 4 |
| Dominant Interactions | Halogen bonding, π-π stacking | Van der Waals | Hydrogen bonding, π-π stacking |
Properties
CAS No. |
17965-64-9 |
|---|---|
Molecular Formula |
C9H6Br2S2 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-8-4-12-2-6(8)1-7-3-13-5-9(7)11/h2-5H,1H2 |
InChI Key |
OPIPPEUHPAQBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)CC2=CSC=C2Br |
Origin of Product |
United States |
Preparation Methods
Vapor Phase Bromination
A highly efficient method for regioselective bromination of aromatic ethers and related heterocycles involves vapor-phase bromination under controlled temperature and pressure conditions. This method minimizes dibrominated impurities and enhances yield.
-
- Reactant (e.g., 3-alkyl phenol ether or thiophene derivative) vaporized at 10–200 mm Hg pressure (preferably ~50 mm Hg).
- Bromine vapor introduced at controlled temperature below 100 °C.
- Reflux and vapor phase maintenance ensure selective monobromination.
-
- Eliminates solvent diluents.
- Increases productivity.
- Minimizes dibromo impurities to less than 0.1% in some cases.
This approach can be adapted for bromination of thiophene derivatives to achieve selective bromination at the 3- and 4-positions.
Regioselective Synthesis of Brominated Thiophene Derivatives
Multi-step Synthesis via Iodination and Ullmann Coupling
A regio-specific synthesis of brominated thiophene derivatives involves:
- Acetalation of 3-methyl-thiophene-2-carbaldehyde.
- Iodination in non-protic solvents to yield iodinated intermediates.
- Hydrolysis to form 5-iodo-3-methyl-thiophene-2-carbaldehyde.
- Oxidation to 5-iodo-3-methyl-thiophene-2-carboxylic acid.
- Ullmann coupling with alkali metal alkoxides using copper catalysts to introduce alkoxy groups.
- Bromination of the alkoxy-substituted thiophene.
- Basic hydrolysis to yield the final brominated thiophene acid derivative.
This method achieves high regioselectivity and purity (~98%) with moderate yields (~46% overall).
Formation of the Methyl Bridge Between Thiophene Rings
The linkage of two brominated thiophene rings via a methyl group (as in 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene) typically involves:
- Halomethylation of one brominated thiophene ring to introduce a reactive methyl halide group.
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) to attach the second brominated thiophene ring via the methyl bridge.
While specific protocols for this exact compound are scarce, analogous methods in heteroaromatic chemistry suggest:
- Use of bromomethyl intermediates.
- Palladium-catalyzed cross-coupling reactions to form the C–C bond between the methyl group and the thiophene ring.
Summary Table of Preparation Methods
Research Findings and Considerations
- Regioselectivity is critical to avoid polybromination and ensure the bromines are at the 3- and 4-positions.
- Vapor-phase bromination offers a cleaner, solvent-free alternative with reduced impurities compared to traditional liquid-phase bromination.
- Multi-step syntheses involving iodination and Ullmann coupling provide flexibility for functional group introduction before bromination.
- Cross-coupling reactions are essential for constructing the methyl bridge between two brominated thiophene rings.
- Reaction parameters such as temperature, pressure, and bromine feed rate must be carefully controlled to optimize yield and purity.
- Purification often involves recrystallization and distillation to remove unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is a complex organic compound belonging to the thiophene family. It is characterized by a structure that includes multiple bromine substituents and a thiophene ring, with a molecular weight of approximately 305.04 g/mol. Research indicates that this compound may possess antimicrobial and anticancer properties due to its unique structure enabling interactions with biological targets, potentially modulating enzyme activity or receptor binding.
Potential Applications
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene has diverse applications across several fields:
- Biological Activity: Research suggests it may possess antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding. Studies have indicated that thiophene derivatives often exhibit significant biological activities, making them candidates for further pharmacological exploration.
- Interactions with Molecular Targets: The interactions of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene with molecular targets are crucial for understanding its biological effects. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity. Detailed studies on its mechanism of action are essential for elucidating its potential therapeutic roles.
Structural Comparison
Several compounds share structural similarities with 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene:
| Compound Name | Structure Characteristics |
|---|---|
| 2-Bromo-3-methylthiophene | Contains a single bromine substituent on the thiophene ring |
| 3-Bromo-4-methylthiophene | Features a methyl group instead of a thienyl group |
| 2-Bromothiophene | A simpler structure with only one bromine substituent |
Mechanism of Action
The mechanism of action of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s distinctiveness lies in its dual bromine substitution and thiophene-methyl-thiophene backbone. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Bromine Position : Bromine at the 5-position on thiophene (e.g., Compound 11g) enhances anticancer activity compared to 3-bromo substitution .
- Linker Groups : Oxadiazole or acrylonitrile linkers (Table 1) modify electronic properties and bioactivity, whereas methyl-thiophene linkages (target compound) may enhance stability due to aromatic conjugation .
- Functional Groups : Oxime groups (Compound 11g) improve anticancer potency over ketones, highlighting the role of hydrogen-bonding interactions .
Antimicrobial Activity
Compounds with brominated thiophene cores, such as 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, exhibit antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) . The target compound’s dual bromine substitution may enhance lipophilicity and membrane penetration, though direct evidence is needed.
Anticancer Activity
- Compound 11g : A 5-bromo-2-phenylthiophene-oxime derivative showed remarkable activity against MCF-7 breast cancer cells (IC50 = 0.28 µM), outperforming cisplatin .
- Role of Bromine : Bromine at the 5-position (vs. 3-position) increases steric and electronic effects, improving target binding .
Enzyme Inhibition
Thiophene derivatives like (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile act as enzyme inhibitors, with applications in photochromic materials . The target compound’s methyl-thiophene bridge may similarly stabilize charge transfer in optoelectronic applications.
Electronic and Physicochemical Properties
Table 2: Electronic Properties and Reactivity
Key Findings :
- Conjugation Effects: The thiophene-methyl-thiophene structure likely delocalizes electron density, reducing reactivity compared to non-conjugated analogs .
- Substituent Effects : Methyl groups at β-positions (relative to sulfur) enhance selectivity in enzyme inhibition (e.g., MMP-12) .
Biological Activity
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is a complex organic compound belonging to the thiophene family. Its unique structure, characterized by multiple bromine substituents and a thiophene ring, suggests significant potential for biological activity, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is CHBrS, with a molecular weight of approximately 305.04 g/mol. The compound's structure enhances its electronic properties, making it a candidate for various biological interactions.
Antimicrobial Properties
Research indicates that 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene exhibits antimicrobial activity . It has been shown to interact with biological targets, potentially modulating enzyme activity or receptor binding. Studies suggest that thiophene derivatives often possess significant biological activities, making them worthy of further pharmacological exploration.
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Its effectiveness was evaluated against various cancer cell lines, revealing IC values indicative of significant growth inhibition:
| Cell Line | IC (μM) |
|---|---|
| L1210 | 0.75 |
| CEM | 0.70 |
| HeLa | 41 |
These results suggest that 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene selectively targets cancer cells while sparing normal human cells .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Tubulin Assembly : Similar compounds have been observed to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
- Cell Cycle Modulation : Studies indicate that treatment with this compound can alter the distribution of cells in the G2/M phase of the cell cycle, suggesting a targeted mechanism against cancer cells .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Bromo-3-methylthiophene | Contains a single bromine substituent | Moderate antimicrobial properties |
| 3-Bromo-4-methylthiophene | Features a methyl group instead of a thienyl group | Limited anticancer activity |
| 2-Bromothiophene | Simpler structure with only one bromine | Minimal biological activity |
The presence of two bromine atoms in 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene enhances its reactivity and biological potential compared to its analogs.
Case Studies and Research Findings
Several studies have documented the efficacy of thiophene derivatives in inhibiting cancer cell growth:
- Study on Antiproliferative Activities : Compounds similar to 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene were tested against a panel of cancer cell lines, showing varied IC values that reflect their potency as anticancer agents .
- Antioxidant Properties : Some derivatives have exhibited antioxidant activity comparable to ascorbic acid, indicating potential roles in mitigating oxidative stress-related diseases .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene?
Methodological Answer:
The synthesis typically involves sequential functionalization of thiophene derivatives. Key steps include:
- Suzuki-Miyaura Cross-Coupling : For constructing biaryl or heteroaryl linkages, as demonstrated in the synthesis of related thiophene-based ligands .
- Bromination : Electrophilic aromatic bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
- Cadogan Cyclization : For forming fused heterocyclic systems, which may be relevant for intermediates .
Example workflow: Start with a thiophene precursor, perform bromination, followed by coupling reactions to introduce the (4-bromo-3-thienyl)methyl group.
Basic: How is the molecular structure of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene confirmed experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides unambiguous confirmation of bond lengths, angles, and spatial arrangement. For example, SC-XRD data for similar brominated thiophenes show C–Br bond lengths of ~1.89–1.92 Å and dihedral angles between aromatic systems .
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions. Bromine atoms induce deshielding in adjacent protons (e.g., downfield shifts of 0.2–0.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., peak at m/z 381.82 for CHBrS) .
Advanced: How can regioselectivity challenges during bromination of thiophene derivatives be addressed?
Methodological Answer:
Regioselectivity in bromination depends on:
- Directing Groups : Electron-donating/withdrawing substituents (e.g., methyl, carbonyl) influence bromine insertion. For example, a methyl group at the 3-position of thiophene directs bromination to the 4-position .
- Reaction Conditions : Temperature and solvent polarity modulate reactivity. Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or local electrophilicity. This approach resolved contradictions in bromination outcomes for structurally similar compounds .
Advanced: What analytical approaches resolve contradictions in mechanistic data for thiophene functionalization?
Methodological Answer:
- Isotopic Labeling : Track reaction pathways (e.g., or labels in intermediates) to distinguish between competing mechanisms .
- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify rate-determining steps .
- Cross-Validation with Crystallography : Compare proposed intermediates with SC-XRD structures of trapped species (e.g., bromonium ion adducts) .
Advanced: How can reaction yields be optimized in multi-step syntheses of brominated thiophenes?
Methodological Answer:
- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(PPh) vs. PdCl) for coupling steps. For example, PdCl improved yields in Suzuki reactions by reducing side-product formation .
- Temperature Gradients : Use sequential heating (e.g., 60°C for bromination, 100°C for cyclization) to minimize decomposition .
- Purification Strategies : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .
Basic: What spectroscopic features distinguish 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene from its analogs?
Methodological Answer:
- IR Spectroscopy : C–Br stretching vibrations appear at 550–600 cm, while thiophene ring vibrations (C=C) occur at 1450–1600 cm .
- UV-Vis Spectroscopy : Conjugation between thiophene rings results in λ ~280–320 nm, with bromine substituents causing red shifts due to increased electron-withdrawing effects .
Advanced: How do steric and electronic effects influence the reactivity of brominated thiophenes?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., methyl groups) hinder cross-coupling reactions, requiring larger catalytic systems (e.g., XPhos ligands) .
- Electronic Effects : Bromine atoms deactivate the thiophene ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution (e.g., SNAr reactions with amines) .
- Case Study : In 3-Bromo-4-phenylthiophene (CAS 23062-41-1), bromine at the 3-position directs subsequent functionalization to the 5-position due to meta-directing effects .
Advanced: What computational tools are used to predict the properties of brominated thiophenes?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.5 eV for CHBrS), which correlate with electrochemical stability .
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., THF vs. DCM) by analyzing radial distribution functions .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for derivatives with potential pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
